Mdm2-IN-23

Description

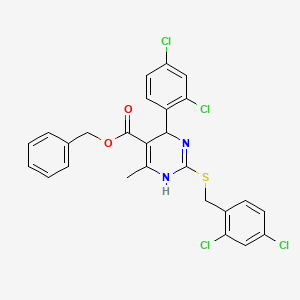

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H20Cl4N2O2S |

|---|---|

Molecular Weight |

566.3 g/mol |

IUPAC Name |

benzyl 4-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C26H20Cl4N2O2S/c1-15-23(25(33)34-13-16-5-3-2-4-6-16)24(20-10-9-19(28)12-22(20)30)32-26(31-15)35-14-17-7-8-18(27)11-21(17)29/h2-12,24H,13-14H2,1H3,(H,31,32) |

InChI Key |

BTYVDHIVPAKSCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(N=C(N1)SCC2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Mdm2-IN-23: An In-Depth Technical Guide to a Representative MDM2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murine double minute 2 (MDM2) is a pivotal negative regulator of the p53 tumor suppressor. In many cancers where p53 remains wild-type, its tumor-suppressive functions are abrogated by overexpression of MDM2. MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, effectively silencing this critical guardian of the genome.[1][2] The development of small molecules that inhibit the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53 and thereby induce cell cycle arrest, apoptosis, and senescence in cancer cells. This guide provides a comprehensive technical overview of a representative MDM2 inhibitor, Nutlin-3a, which will be used as a surrogate for the placeholder "Mdm2-IN-23" to illustrate the core principles and methodologies associated with this class of compounds.

Mechanism of Action

Nutlin-3a is a potent and selective inhibitor of the MDM2-p53 interaction.[3] It mimics the key p53 amino acid residues—phenylalanine, tryptophan, and leucine—that are essential for binding to a deep hydrophobic pocket on the N-terminal domain of MDM2.[4] By competitively occupying this pocket, Nutlin-3a displaces p53, preventing its MDM2-mediated ubiquitination and degradation. This leads to the stabilization and accumulation of p53 in the nucleus, where it can then transactivate its target genes, such as p21 (CDKN1A) and PUMA (BBC3), to elicit anti-proliferative and pro-apoptotic responses.[5]

Quantitative Data

The following table summarizes key quantitative data for the representative MDM2 inhibitor, Nutlin-3a.

| Parameter | Value | Cell Line/Conditions | Reference |

| IC50 (MDM2-p53 Interaction) | 90 nM | Cell-free assay | [3] |

| Ki (Binding Affinity to MDM2) | 36 nM | Competitive binding assay | [6] |

| IC50 (Cell Growth Inhibition) | 4.15 ± 0.31 µM | HCT116 p53+/+ | [7] |

| 28.03 ± 6.66 µM | HCT116 p53+/+ | [7] | |

| 2.00 ± 0.63 µM | MDA-MB-231 | [7] | |

| 4.64 ± 0.18 µM | MDA-MB-436 | [7] | |

| 2.43 ± 0.24 µM | MDA-MB-468 | [7] | |

| ~1-2 µM | SJSA-1, HCT116, RKO | [8] | |

| Pharmacokinetics (Mice, 50 mg/kg oral) | |||

| Cmax | 15.5 µg/mL | [8] | |

| Tmax | ~2 hours | [7][9] | |

| AUC | 251.2 µg·h/mL | [8] | |

| t1/2 | 8.8 hours | [8] | |

| Physical/Chemical Properties | |||

| Molecular Formula | C30H30Cl2N4O4 | [10][11] | |

| Molecular Weight | 581.49 g/mol | [10][11] | |

| Solubility | >29.1 mg/mL in DMSO | [10] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of an MDM2 inhibitor on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116 p53+/+)

-

Complete culture medium

-

MDM2 inhibitor (e.g., Nutlin-3a)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.[1]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the MDM2 inhibitor in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 48 or 96 hours).[1]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by an MDM2 inhibitor.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

MDM2 inhibitor

-

Caspase-Glo® 3/7 Assay System (Promega)

-

96-well white-walled plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well.[13]

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of the MDM2 inhibitor or vehicle control.

-

Incubate for 24-48 hours.[13]

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]

-

Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds.[13]

-

Incubate the plate at room temperature for 30-60 minutes.[13]

-

Measure the luminescence of each well using a luminometer.

-

Express the results as a fold-change in caspase activity relative to the vehicle control.

In Vivo Xenograft Tumor Growth Study

This protocol evaluates the anti-tumor efficacy of an MDM2 inhibitor in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., SJSA-1)

-

MDM2 inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject 1 x 10^7 cancer cells into the flank of each mouse.[15]

-

Monitor the mice for tumor growth.

-

When the tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Administer the MDM2 inhibitor (e.g., 25-200 mg/kg) or vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) and schedule (e.g., daily).[3][15]

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry for p53 and its target genes).[15]

Visualizations

Caption: The MDM2-p53 signaling pathway and the mechanism of action of this compound.

Caption: A typical in vitro experimental workflow for evaluating an MDM2 inhibitor.

Caption: A generalized in vivo experimental workflow for assessing an MDM2 inhibitor.

References

- 1. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Preclinical Pharmacology of the MDM2 Antagonist Nutlin-3a | Semantic Scholar [semanticscholar.org]

- 7. Whole-Body Physiologically Based Pharmacokinetic Model for Nutlin-3a in Mice after Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. "Preclinical Pharmacology of the MDM2 Antagonist Nutlin-3a" by Fan Zhang [dc.uthsc.edu]

- 10. ichimarutrading.co.jp [ichimarutrading.co.jp]

- 11. Nutlin 3 | C30H30Cl2N4O4 | CID 11433190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pathology & Oncology Research | MDM2 promotes cancer cell survival through regulating the expression of HIF-1α and pVHL in retinoblastoma [por-journal.com]

- 14. pnas.org [pnas.org]

- 15. Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Mdm2-IN-23 (MEL23): A Novel Inhibitor of the MDM2-MDMX E3 Ligase Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Mdm2-IN-23, also known as Mdm2 E3 Ligase Inhibitor 23 (MEL23). This document details the scientific background, experimental methodologies, and key data associated with this novel inhibitor of the MDM2-MDMX E3 ubiquitin ligase complex, a critical regulator of the p53 tumor suppressor pathway.

Introduction: Targeting the MDM2-p53 Axis

The tumor suppressor protein p53 plays a pivotal role in maintaining cellular integrity by orchestrating responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells. The activity of p53 is tightly regulated by the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2). MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation. In a significant number of human cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2. Therefore, inhibition of the MDM2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 and inducing tumor cell death.

This compound (MEL23) was identified through a high-throughput cellular screen as an inhibitor of the E3 ligase activity of the MDM2-MDMX hetero-complex. This guide will delve into the specifics of its discovery and the experimental protocols utilized in its characterization.

Discovery of this compound (MEL23)

MEL23 was discovered through a novel high-throughput cell-based auto-ubiquitination assay designed to identify inhibitors of MDM2's E3 ligase activity. This screening approach leverages the ability of MDM2 to auto-ubiquitinate, leading to its own degradation. Inhibition of this process results in the stabilization and accumulation of an MDM2-luciferase fusion protein, providing a quantifiable luminescent signal.

High-Throughput Screening Workflow

The discovery of MEL23 involved a multi-step process, from the initial high-throughput screening to subsequent validation and characterization assays.

Synthesis of this compound (MEL23)

While a detailed, step-by-step synthesis protocol for MEL23 has not been publicly disclosed by its original source (InterBioScreen), a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles and the synthesis of structurally related compounds. The chemical name for MEL23 is 2-((3-(1H-indol-3-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile.

A likely synthetic strategy involves a two-step process:

-

Vilsmeier-Haack formylation of a 3-(1H-indol-3-yl)-1-phenyl-1H-pyrazole precursor to introduce the aldehyde group at the 4-position of the pyrazole ring.

-

Knoevenagel condensation of the resulting pyrazole-4-carbaldehyde with malononitrile to yield the final product, MEL23.

Proposed Synthetic Protocol

Step 1: Synthesis of 3-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

A solution of 3-(1H-indol-3-yl)-1-phenyl-1H-pyrazole in anhydrous dimethylformamide (DMF) would be cooled in an ice bath. To this, phosphorus oxychloride (POCl₃) would be added dropwise, and the reaction mixture would be stirred at room temperature, followed by heating to approximately 60-70°C. Upon completion, the reaction would be quenched by pouring it onto crushed ice and neutralized with a base such as sodium hydroxide or sodium bicarbonate. The resulting precipitate, the pyrazole-4-carbaldehyde, would be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-((3-(1H-indol-3-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile (MEL23)

The 3-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde from Step 1 and malononitrile would be dissolved in a suitable solvent like ethanol or isopropanol. A catalytic amount of a base, such as piperidine or triethylamine, would be added to initiate the Knoevenagel condensation. The reaction mixture would be heated to reflux until completion, as monitored by thin-layer chromatography. Upon cooling, the product, MEL23, would precipitate out of the solution and could be collected by filtration, washed with a cold solvent, and further purified by recrystallization to yield the final product.

Biological Activity and Data Presentation

MEL23 has been shown to inhibit the E3 ligase activity of the MDM2-MDMX complex, leading to the stabilization of MDM2 and p53. This results in the activation of the p53 pathway and subsequent p53-dependent cell death.

Table 1: Biological Activity of this compound (MEL23)

| Assay | Description | Result (MEL23) | Reference |

| Cell-based Mdm2 Auto-ubiquitination Assay | Measures the inhibition of MDM2 auto-ubiquitination leading to stabilization of an Mdm2-luciferase fusion protein. | EC₅₀ = 2.7 µg/mL | |

| Cell Viability Assay | Assesses the effect on the viability of cancer cells with wild-type p53. | Leads to p53-dependent cell death. | |

| p53 and Mdm2 Stabilization | Western blot analysis to detect levels of p53 and Mdm2 proteins after treatment. | Increases the half-life of both p53 and Mdm2. | |

| Inhibition of p53 Ubiquitination | In-cell assay to measure the ubiquitination status of p53. | Inhibits p53 ubiquitination. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of MEL23.

High-Throughput Cell-Based Mdm2 Auto-Ubiquitination Assay

This assay is designed to identify compounds that inhibit the E3 ligase activity of MDM2, leading to its stabilization.

-

Cell Line: A stable cell line expressing an Mdm2-luciferase fusion protein is used. A control cell line expressing a catalytically inactive Mdm2(C464A)-luciferase mutant is also utilized.

-

Seeding: Cells are seeded into 384-well plates at an appropriate density (e.g., 7,500 cells per well) and allowed to adhere overnight.

-

Compound Treatment: Compounds from a chemical library, including MEL23, are added to the wells at various concentrations. A DMSO control is also included.

-

Incubation: Plates are incubated for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator.

-

Lysis and Luminescence Reading: A luciferase lysis buffer is added to each well, and the luminescence is measured using a plate reader.

-

Data Analysis: An increase in luminescence compared to the DMSO control indicates stabilization of the Mdm2-luciferase protein and potential inhibition of E3 ligase activity. EC₅₀ values are calculated from dose-response curves.

Cell-Based p53 Ubiquitination Assay

This assay determines the effect of MEL23 on the ubiquitination of endogenous p53.

-

Cell Culture and Transfection: A suitable cell line (e.g., Mdm2(wt)-luciferase cells) is cultured and transfected with a plasmid encoding HA-tagged ubiquitin.

-

Compound Treatment: After an initial incubation period (e.g., 8 hours), cells are treated with MEL23 or a DMSO control.

-

Proteasome Inhibition: To allow for the accumulation of ubiquitinated proteins, a proteasome inhibitor (e.g., 10 µM MG132) is added for a short period (e.g., 3 hours) before harvesting.

-

Cell Lysis: Cells are lysed in a suitable immunoprecipitation buffer containing protease and deubiquitinase inhibitors.

-

Immunoprecipitation: Cell lysates are incubated with an anti-HA antibody conjugated to beads to pull down HA-ubiquitinated proteins.

-

Western Blotting: The immunoprecipitated samples and total cell lysates (input) are resolved by SDS-PAGE, transferred to a membrane, and probed with an anti-p53 antibody to detect ubiquitinated p53 species.

MTT Cell Viability Assay

This colorimetric assay is used to assess the impact of MEL23 on cell viability.

-

Cell Seeding: Cancer cells (e.g., RKO, which have wild-type p53) are seeded in 96-well plates and allowed to attach.

-

Compound Incubation: Cells are treated with a range of concentrations of MEL23 or a vehicle control (DMSO) and incubated for a specified duration (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC₅₀ values can be determined.

Signaling Pathway and Mechanism of Action

MEL23 functions by inhibiting the E3 ubiquitin ligase activity of the MDM2-MDMX complex. This disruption of the normal regulatory feedback loop leads to the stabilization and activation of p53.

Conclusion

This compound (MEL23) represents a novel class of small molecule inhibitors that target the E3 ligase activity of the MDM2-MDMX complex. Its discovery through an innovative cell-based high-throughput screen highlights the potential for identifying new therapeutic agents that can reactivate the p53 tumor suppressor pathway. The data summarized in this guide demonstrate that MEL23 effectively stabilizes p53, induces the expression of p53 target genes, and promotes p53-dependent cancer cell death. Further investigation and optimization of this chemical scaffold may lead to the development of potent and selective anticancer therapies. This technical guide provides a foundational resource for researchers and drug development professionals interested in the continued exploration of MDM2-MDMX inhibitors.

The Core Function of Mdm2 E3 Ligase and Its Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Murine double minute 2 (Mdm2) E3 ubiquitin ligase, its critical role in the regulation of the p53 tumor suppressor, and the therapeutic potential of its inhibitors in cancer therapy. This document details the underlying molecular mechanisms, presents quantitative data on key inhibitors, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

The Central Role of Mdm2 as an E3 Ubiquitin Ligase

Mdm2 is a pivotal negative regulator of the p53 tumor suppressor protein, a transcription factor central to preventing cancer formation.[1][2] The primary function of Mdm2 is to act as an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein, in this case, p53.[1][3] This ubiquitination marks p53 for degradation by the proteasome, thereby keeping its cellular levels low in unstressed cells.[2][4]

The interaction between Mdm2 and p53 forms a crucial autoregulatory feedback loop.[5] p53, when activated by cellular stress signals such as DNA damage or oncogene activation, acts as a transcription factor to increase the expression of the MDM2 gene.[2][5] The resulting Mdm2 protein then binds to p53, inhibiting its transcriptional activity and promoting its degradation, thus closing the loop.[5]

Mdm2 exerts its inhibitory effect on p53 through three primary mechanisms:

-

E3 Ligase Activity: Mdm2's C-terminal RING domain possesses intrinsic E3 ubiquitin ligase activity, which directly ubiquitinates p53, leading to its proteasomal degradation.[5]

-

Inhibition of Transcriptional Activity: The N-terminal domain of Mdm2 binds to the transactivation domain of p53, physically blocking its ability to activate the transcription of its target genes.[5]

-

Nuclear Export: Mdm2 can shuttle p53 out of the nucleus and into the cytoplasm, where it is degraded and unable to perform its function as a transcription factor.[2][5]

In many cancers that retain wild-type p53, the MDM2 gene is amplified or its protein overexpressed.[6][7] This leads to excessive degradation and inactivation of p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably.[3] This dependency makes the Mdm2-p53 interaction a prime target for therapeutic intervention.

Beyond its role in regulating p53, Mdm2 has been shown to have p53-independent functions that can contribute to tumorigenesis. These include the ubiquitination of other cell-cycle and apoptosis-regulating proteins and the inhibition of DNA double-strand break repair.[1][3][8]

Regulation of Mdm2 E3 Ligase Activity

The activity of Mdm2 is tightly regulated by post-translational modifications, primarily phosphorylation and ubiquitination.

-

Phosphorylation: In response to DNA damage, kinases such as ATM (ataxia telangiectasia mutated) phosphorylate Mdm2.[4][9] This phosphorylation can inhibit Mdm2's ability to interact with and ubiquitinate p53, leading to p53 stabilization and activation.[4][9] Conversely, survival signals can lead to phosphorylation of Mdm2 by kinases like Akt, which can enhance its E3 ligase activity towards p53.[10][11]

-

Ubiquitination: Mdm2 can ubiquitinate itself, leading to its own degradation.[4] This auto-ubiquitination is an important mechanism for controlling Mdm2 levels. Other E3 ligases can also target Mdm2 for degradation, while deubiquitinating enzymes can stabilize it.[4]

Mdm2 Inhibitors: Restoring p53 Function

Mdm2 inhibitors are a class of small molecules designed to disrupt the interaction between Mdm2 and p53.[3] By binding to the p53-binding pocket on Mdm2, these inhibitors prevent Mdm2 from targeting p53 for degradation.[3] This leads to the stabilization and activation of p53 in cancer cells with wild-type p53, reactivating its tumor-suppressing functions, such as inducing cell cycle arrest and apoptosis.[3]

Several Mdm2 inhibitors have been developed and are in various stages of clinical investigation for the treatment of cancers with wild-type p53 and Mdm2 overexpression, including sarcomas, leukemias, and various solid tumors.[12][13]

Quantitative Data of Key Mdm2 Inhibitors

The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for several prominent Mdm2 inhibitors. These values are critical for comparing the potency and efficacy of these compounds.

| Inhibitor | Binding Affinity (Ki) to Mdm2 | Reference |

| Nutlin-3 | 36 nM | [14] |

| RG7388 (Idasanutlin) | 6 nM (IC50) | [15] |

| MI-219 (AMG 232) | 5 nM | [14][16] |

| MI-888 | 0.44 nM | [5] |

| HDM201 (Siremadlin) | Picomolar range | [17] |

| SP-141 | 28 nM | [18] |

| Benzodiazepine (15) | 80 nM (Kd) | [5] |

| Inhibitor | Cell Line | IC50 (Cell Growth Inhibition) | Reference |

| Nutlin-3 | A549 (p53 wt) | 17.68 ± 4.52 µM | [19] |

| Nutlin-3a | SJSA-1 (MDM2-amplified) | 90 nM (for p53 binding inhibition) | [20] |

| RG7388 (Idasanutlin) | SJSA-1 | 0.01 µM | [21] |

| RG7388 (Idasanutlin) | HCT116 (p53 wt) | 0.01 µM | [21] |

| MI-219 (AMG 232) | SJSA-1 (MDM2-amplified) | 9.1 nM | [22] |

| MI-219 (AMG 232) | HCT116 (p53 wt) | 10 nM | [22] |

| MI-888 | SJSA-1 | 80 nM | [5] |

| MI-888 | RS4;11 | 60 nM | [5] |

| HDM201 (Siremadlin) | TP53 wild-type B cell lines | ≤ 146 nM | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Mdm2 E3 ligase activity and the effects of its inhibitors.

In Vitro Mdm2-Mediated p53 Ubiquitination Assay

This assay reconstitutes the ubiquitination of p53 by Mdm2 in a cell-free system to directly measure the E3 ligase activity of Mdm2 and the effect of inhibitors.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant human Mdm2 (E3 ligase)

-

Recombinant human p53 (substrate)

-

Biotinylated-Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Test inhibitor or DMSO (vehicle control)

-

SDS-PAGE gels and Western blot reagents

-

Anti-p53 antibody

-

Streptavidin-HRP conjugate

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

-

Ubiquitination reaction buffer

-

ATP (to a final concentration of 2 mM)

-

Biotinylated-Ubiquitin (to a final concentration of 1-5 µM)

-

E1 enzyme (to a final concentration of 50-100 nM)

-

E2 enzyme (to a final concentration of 200-500 nM)

-

p53 (to a final concentration of 100-200 nM)

-

Test inhibitor at various concentrations or DMSO. Pre-incubate for 10-15 minutes at room temperature.

-

-

Initiate Reaction: Add Mdm2 (to a final concentration of 50-200 nM) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes.

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE sample loading buffer and boiling at 95°C for 5 minutes.

-

Electrophoresis and Western Blotting:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Probe the membrane with an anti-p53 antibody overnight at 4°C to detect both unmodified and ubiquitinated p53.

-

Wash the membrane with TBST.

-

Incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.

-

To specifically detect ubiquitinated p53, probe the membrane with Streptavidin-HRP.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of higher molecular weight bands corresponding to ubiquitinated p53 indicates Mdm2 E3 ligase activity. A decrease in these bands in the presence of an inhibitor demonstrates its efficacy.

Co-Immunoprecipitation of Mdm2 and p53

This technique is used to verify the interaction between Mdm2 and p53 in a cellular context and to assess the ability of an inhibitor to disrupt this interaction.

Materials:

-

Cells expressing both Mdm2 and p53

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against Mdm2 or p53 for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample loading buffer)

-

Antibodies against Mdm2 and p53 for Western blotting

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the Mdm2 inhibitor or DMSO for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify Lysate: Centrifuge the cell lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-Mdm2) to the cell lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution: Resuspend the beads in SDS-PAGE sample loading buffer and boil for 5-10 minutes to elute the protein complexes.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer to a membrane and probe with antibodies against both Mdm2 and p53. The presence of p53 in the Mdm2 immunoprecipitate (and vice versa) confirms their interaction. A reduced amount of co-immunoprecipitated protein in inhibitor-treated samples indicates disruption of the interaction.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the IC50 of a drug.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Mdm2 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the Mdm2 inhibitor. Remove the medium from the wells and add fresh medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[24][25]

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.[26] Mix gently by pipetting or shaking.[27]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[26] A reference wavelength of 630 nm can be used to subtract background.[27]

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the Mdm2-p53 signaling pathway and a general experimental workflow for evaluating Mdm2 inhibitors.

Caption: The Mdm2-p53 autoregulatory signaling pathway and points of intervention.

References

- 1. Mdm2 - Wikipedia [en.wikipedia.org]

- 2. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p53-Independent Effects of Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MDM2 E3 ligase activity is essential for p53 regulation and cell cycle integrity | PLOS Genetics [journals.plos.org]

- 7. oncotarget.com [oncotarget.com]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of MDM2 E3 ligase activity by phosphorylation after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment | Semantic Scholar [semanticscholar.org]

- 13. Targeting p53-MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. texaschildrens.org [texaschildrens.org]

- 25. MTT (Assay protocol [protocols.io]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to Mdm2 Inhibition Strategies: Mdm2-IN-23 (MEL23) vs. Mdm2-p53 Interaction Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic transformation. Its activity is tightly controlled by the E3 ubiquitin ligase, Murine Double Minute 2 (Mdm2), which targets p53 for degradation. In many cancers where p53 remains wild-type, the Mdm2-p53 axis is dysregulated, typically through Mdm2 overexpression, effectively neutralizing p53's tumor-suppressive function. Consequently, disrupting this interaction has emerged as a promising therapeutic strategy. This technical guide provides an in-depth comparison of two distinct classes of Mdm2 inhibitors: the canonical Mdm2-p53 protein-protein interaction (PPI) inhibitors and a mechanistically different class represented by Mdm2-IN-23 (also known as MEL23), an inhibitor of Mdm2's E3 ligase activity. We present comparative quantitative data, detailed experimental protocols for their evaluation, and logical diagrams to elucidate the complex signaling and experimental workflows involved.

The Mdm2-p53 Signaling Axis: A Critical Cancer Target

The relationship between p53 and Mdm2 is a classic example of a negative feedback loop. Under normal cellular conditions, p53 levels are kept low. In response to cellular stress, such as DNA damage or oncogene activation, p53 is stabilized and activated. As a transcription factor, p53 induces the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. One of the genes transcriptionally activated by p53 is MDM2 itself.[1] The resulting Mdm2 protein then acts to attenuate the p53 response through three primary mechanisms:

-

Inhibition of Transcriptional Activity: Mdm2 binds directly to the N-terminal transactivation domain of p53, physically blocking its ability to interact with the transcriptional machinery.[2]

-

Nuclear Export: Mdm2 facilitates the export of p53 from the nucleus to the cytoplasm.

-

Proteasomal Degradation: Mdm2 functions as an E3 ubiquitin ligase, catalyzing the attachment of ubiquitin chains to p53, which marks it for degradation by the proteasome.[1]

In many tumors, amplification of the MDM2 gene leads to its overexpression, resulting in excessive p53 degradation and functional inactivation, thereby promoting cell survival and proliferation.[2] This makes the Mdm2-p53 axis a prime target for therapeutic intervention.

Two Distinct Mechanisms of Mdm2 Inhibition

Mdm2-p53 Protein-Protein Interaction (PPI) Inhibitors

The most extensively studied class of Mdm2 antagonists are small molecules designed to directly block the physical interaction between Mdm2 and p53. Structural studies revealed that the p53 transactivation domain binds to a deep hydrophobic cleft on the N-terminal domain of Mdm2, with three p53 residues—Phe19, Trp23, and Leu26—being critical for this binding.[3]

PPI inhibitors are designed as structural mimetics of these key p53 residues. By competitively occupying this hydrophobic pocket, they prevent Mdm2 from binding to p53. This liberates p53 from all of Mdm2's negative regulatory effects: inhibition, ubiquitination, and nuclear export. The result is a rapid accumulation and activation of p53, leading to the desired downstream effects of cell cycle arrest and apoptosis in p53 wild-type cancer cells. Prominent examples that have entered clinical trials include Nutlin-3a, Idasanutlin (RG7388), and Milademetan (DS-3032b).[4][5]

Mdm2 E3 Ligase Inhibitors: this compound (MEL23)

A mechanistically distinct approach involves targeting the enzymatic function of Mdm2 rather than its interaction with p53. This compound, also known as MEL23, is a representative of this class. It was identified from a high-throughput cellular screen designed to detect the stabilization of Mdm2, which is itself subject to auto-ubiquitination and degradation.[6]

This compound selectively inhibits the E3 ubiquitin ligase activity of the Mdm2-MdmX hetero-complex. MdmX (or Mdm4) is a homolog of Mdm2 that also binds p53 but lacks intrinsic E3 ligase activity. The Mdm2-MdmX heterodimer is a more potent p53 ubiquitin ligase than the Mdm2 homodimer. By inhibiting this enzymatic activity, this compound prevents the ubiquitination of both p53 and Mdm2 itself, leading to their stabilization.[6] Unlike PPI inhibitors, this compound does not physically block the Mdm2-p53 interaction.[7] This different mechanism could have distinct therapeutic implications, potentially affecting p53-independent functions of Mdm2.

Quantitative Data Comparison

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or binding affinity (Ki) in biochemical assays and their IC50 in cell-based viability assays.

Table 1: this compound (MEL23) Activity

This compound's activity is measured by its ability to inhibit Mdm2's E3 ligase function, leading to protein stabilization.

| Compound | Assay Type | Measurement | Value | Reference |

| This compound (MEL23) | Mdm2(wt)-luciferase cell-based assay | EC50 | 2.7 µg/mL (~7.6 µM)¹ | [8] |

| This compound (MEL23) | Cellular Ubiquitination Inhibition | Effective Conc. | ~14 µM | [7] |

| This compound (MEL23) | In vitro E3 Ligase Assay (Mdm2-MdmX) | % Inhibition | 70.6% at 100 µM | [7] |

¹Calculated using a molecular weight of 354.40 g/mol .

Table 2: Potency of Key Mdm2-p53 Interaction Inhibitors

This table summarizes the biochemical binding potency and cellular activity of several well-characterized PPI inhibitors. Cellular IC50 values are typically determined in p53 wild-type cancer cell lines.

| Compound | Biochemical Assay (IC50 / Ki) | Cellular Viability Assay (IC50) | Cell Line(s) for Cellular IC50 | Reference(s) |

| Nutlin-3a | 90 nM (IC50) | 1-2 µM | SJSA-1, HCT-116, RKO | [5] |

| 28.03 µM | HCT-116 p53+/+ | [4] | ||

| Idasanutlin (RG7388) | 6 nM (IC50) | 2.00 - 4.64 µM | MDA-MB-231, MDA-MB-436 | [4][5] |

| 4.15 µM | HCT-116 p53+/+ | [4] | ||

| Milademetan (DS-3032b) | N/A | 4.04 - 7.62 µM | MDA-MB-231, MDA-MB-436 | [4] |

| 6.42 µM | HCT-116 p53+/+ | [4] | ||

| AMG-232 (14) | 0.6 nM (IC50) / 0.045 nM (Kd) | 9.1 - 10 nM | SJSA-1, HCT-116 | [9] |

| MI-888 (9) | 0.44 nM (Ki) | 92 nM - 0.12 µM | HCT-116, RS4;11 | [10] |

Detailed Experimental Protocols

Evaluating and characterizing Mdm2 inhibitors requires a suite of robust biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.

Biochemical Assay: Fluorescence Polarization (FP)

This assay is a gold standard for quantifying the disruption of the Mdm2-p53 interaction in a purified system. It measures the change in the tumbling rate of a small, fluorescently labeled p53-derived peptide upon binding to the much larger Mdm2 protein.

Principle: A fluorescently labeled p53 peptide (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When bound to the large Mdm2 protein, the complex tumbles much more slowly, leading to high polarization. A competitive inhibitor will displace the tracer from Mdm2, causing a decrease in polarization.

Methodology: [11]

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for maintaining protein stability (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT).

-

Mdm2 Protein: Recombinantly express and purify the N-terminal domain (e.g., residues 1-125) of human Mdm2. Dilute to a working concentration of 2x the final desired concentration (e.g., 20 nM for a 10 nM final concentration).

-

Fluorescent p53 Peptide Tracer: Synthesize a peptide derived from the p53 transactivation domain (e.g., 12-mer: RFMDYWEGLN) labeled with a fluorophore like 5-FAM or Rhodamine. Dilute to a 2x working concentration (e.g., 10 nM for a 5 nM final concentration).

-

Test Compounds: Dissolve compounds in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Create a serial dilution series in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 10 µL of test compound dilution or vehicle control (DMSO in assay buffer) to appropriate wells.

-

Add 5 µL of the 2x Mdm2 protein solution to all wells except "no protein" controls.

-

Add 5 µL of the 2x fluorescent p53 peptide tracer solution to all wells.

-

The final volume should be 20 µL. Final concentrations might be: 10 nM Mdm2, 5 nM tracer, and varying compound concentrations.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate using a microplate reader equipped for fluorescence polarization. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 531 nm, Em: 595 nm for Rhodamine).[11]

-

Calculate the millipolarization (mP) values.

-

-

Data Analysis:

-

Plot the mP values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Assay: Cellular Ubiquitination Assay

This assay is crucial for confirming the mechanism of E3 ligase inhibitors like this compound. It directly visualizes the change in the ubiquitination status of a target protein (p53 or Mdm2) within a cellular context.

Principle: Cells are transfected with a plasmid encoding tagged ubiquitin (e.g., HA-ubiquitin). After treatment with an inhibitor and a proteasome blocker (to allow ubiquitinated proteins to accumulate), the target protein is immunoprecipitated. A subsequent Western blot using an anti-tag antibody reveals a ladder of higher molecular weight bands corresponding to the poly-ubiquitinated protein. An effective E3 ligase inhibitor will reduce or eliminate this ladder.

Methodology: [6]

-

Cell Culture and Transfection:

-

Seed cells (e.g., H1299 or 293T) in 10 cm dishes.

-

Transfect cells with plasmids encoding the target protein(s) (e.g., p53, Flag-Mdm2) and HA-tagged ubiquitin using a suitable transfection reagent.

-

-

Compound Treatment:

-

Approximately 8-16 hours post-transfection, replace the media with fresh media containing the test compound (e.g., 10 µg/mL this compound) or vehicle control (DMSO).

-

Incubate for an additional 16-24 hours.

-

Add a proteasome inhibitor (e.g., 10 µM MG132) to all dishes for the final 3-6 hours of incubation to prevent the degradation of ubiquitinated proteins.[12]

-

-

Cell Lysis and Immunoprecipitation (IP):

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors and MG132.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the supernatant with an antibody against the target protein (e.g., anti-p53 or anti-Flag) and protein A/G beads for 4 hours to overnight at 4°C to immunoprecipitate the target.

-

-

Western Blotting:

-

Wash the beads extensively with lysis buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Resolve the immunoprecipitated proteins and a small fraction of the total cell lysate (input control) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-HA antibody to detect ubiquitinated proteins. A high molecular weight smear or ladder indicates poly-ubiquitination.

-

Re-probe the membrane with an antibody against the target protein to confirm successful immunoprecipitation.

-

Cell-Based Assay: Cell Viability (MTT Assay)

This is a fundamental colorimetric assay to determine the cytotoxic or cytostatic effects of a compound on a panel of cancer cell lines, allowing for the determination of IC50 values.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding:

-

Harvest and count cells (e.g., SJSA-1, HCT-116).

-

Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Incubate overnight (37°C, 5% CO2) to allow cells to attach.

-

-

Compound Addition:

-

Prepare a serial dilution of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only (blank) controls.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well.

-

Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50.

-

Conclusion and Future Directions

The targeting of the Mdm2-p53 axis represents a validated and highly pursued strategy in oncology. This guide has detailed two distinct approaches to this challenge: direct inhibition of the protein-protein interaction and inhibition of Mdm2's E3 ligase activity.

-

Mdm2-p53 PPI inhibitors , such as the clinical candidates Idasanutlin and Milademetan, have shown potent, p53-dependent anti-tumor activity. Their mechanism is well-understood, and their development has been guided by extensive structural biology. The primary therapeutic hypothesis for these agents is the reactivation of latent p53 in tumors that harbor wild-type p53 and overexpress Mdm2.

-

Mdm2 E3 ligase inhibitors , represented by this compound (MEL23), offer a different therapeutic rationale. By preventing the ubiquitination of p53, they also lead to its stabilization and activation. However, because Mdm2 has numerous substrates beyond p53, inhibiting its core enzymatic function may have broader, p53-independent consequences that could be therapeutically advantageous or could lead to different toxicity profiles. The finding that MEL23 preferentially inhibits the Mdm2-MdmX heterodimer is particularly significant, as this complex is a critical negative regulator of p53.

For drug development professionals, the choice between these strategies depends on the specific therapeutic goal. PPI inhibitors are a more direct and specific method for p53 reactivation. E3 ligase inhibitors, while also activating p53, open the door to modulating other cellular pathways regulated by Mdm2's enzymatic activity, which warrants further investigation. The continued development of both classes of inhibitors, supported by the robust biochemical and cellular assays detailed herein, will undoubtedly provide new and improved therapeutic options for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cell Counting & Health Analysis [sigmaaldrich.com]

The Biological Activity of Small-Molecule MDM2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of small-molecule inhibitors targeting the Murine Double Minute 2 (MDM2) protein. Given the absence of specific public data for a compound designated "Mdm2-IN-23," this document will focus on the core principles and methodologies applicable to the broader class of MDM2 inhibitors, using well-characterized examples to illustrate key concepts.

Introduction: MDM2 as a Therapeutic Target

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, a function often described as "the guardian of the genome."[1] It responds to cellular stress signals by initiating downstream pathways leading to cell cycle arrest, apoptosis (programmed cell death), or senescence.[2] In a significant portion of human cancers where p53 itself is not mutated, its tumor-suppressive functions are often abrogated by its principal negative regulator, MDM2.[1][2]

MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby maintaining low cellular levels of p53 in healthy cells.[3] However, in many cancers, the MDM2 gene is amplified, leading to overexpression of the MDM2 protein.[2] This overexpression results in excessive degradation of p53, effectively disabling its tumor suppressor activity and allowing cancer cells to proliferate unchecked.[4] This makes the inhibition of the MDM2-p53 interaction a compelling therapeutic strategy for reactivating endogenous p53 in cancers with a wild-type p53 status.[1]

Mechanism of Action of Small-Molecule MDM2 Inhibitors

Small-molecule MDM2 inhibitors are designed to disrupt the protein-protein interaction between MDM2 and p53.[5] They typically function by binding to the deep hydrophobic pocket on the surface of MDM2 that normally accommodates the transactivation domain of p53.[6] By occupying this pocket, the inhibitors prevent MDM2 from binding to and ubiquitinating p53. This leads to the stabilization and accumulation of p53 in the nucleus, enabling it to transcriptionally activate its target genes, which in turn triggers downstream anti-proliferative effects such as cell cycle arrest and apoptosis.[7][8]

Quantitative Biological Activity of Representative MDM2 Inhibitors

The potency of MDM2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays, and their binding affinity (Ki). Below are tables summarizing the reported activities for two well-studied MDM2 inhibitors, Nutlin-3a and MI-219.

Table 1: Biochemical Activity of Representative MDM2 Inhibitors

| Compound | Assay Type | Description | Potency |

| Nutlin-3a | Biochemical Assay | Inhibition of p53 binding to MDM2.[9] | IC50: 90 nM[6][9] |

| MI-219 | Biochemical Assay | Binding affinity to human MDM2.[8] | Ki: 5 nM[8] |

Table 2: Cellular Activity of Representative MDM2 Inhibitors

| Compound | Cell Line | Assay Type | Potency |

| Nutlin-3a | A549 (p53 wild-type) | Cell Viability | IC50: 17.68 ± 4.52 µM[10] |

| Nutlin-3a | HCT116 (p53 wild-type) | Cell Viability | IC50: 28.03 ± 6.66 µM[4] |

| Idasanutlin | HCT116 (p53 wild-type) | Cell Viability | IC50: 4.15 ± 0.31 µM[4] |

| Milademetan | HCT116 (p53 wild-type) | Cell Viability | IC50: 6.42 ± 0.84 µM[4] |

| MI-219 | FSCCL | Cell Proliferation | IC50: 2.5 µM[11] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of MDM2 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

This is a competitive binding assay to quantify the ability of a compound to disrupt the MDM2-p53 interaction.[12]

Principle: The assay uses a GST-tagged MDM2 protein and a biotinylated p53 peptide.[13] An anti-GST antibody labeled with a Europium cryptate donor and streptavidin labeled with an acceptor fluorophore (e.g., XL665 or d2) are used.[13][14] When MDM2 and p53 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal.[13] An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.[12]

Materials:

-

GST-tagged human MDM2 protein

-

Biotinylated p53 peptide

-

Anti-GST antibody labeled with Europium cryptate

-

Streptavidin-XL665 or Streptavidin-d2

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

Test compounds

-

384-well low volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound solution.

-

Add the GST-tagged MDM2 protein to each well.

-

Add a pre-mixed solution of the anti-GST Europium cryptate antibody and the biotinylated p53 peptide.

-

Finally, add the Streptavidin-XL665 or Streptavidin-d2.

-

Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and determine the IC50 values for the test compounds.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between an inhibitor and MDM2.[15][16]

Principle: One of the interacting partners (ligand, e.g., MDM2 protein) is immobilized on a sensor chip.[17] The other partner (analyte, e.g., the small molecule inhibitor) is flowed over the surface.[17] Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in response units, RU).[18] From the association and dissociation phases of the binding curve, kinetic parameters (ka and kd) and the dissociation constant (KD) can be determined.[19]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Purified MDM2 protein

-

Test compounds

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the MDM2 protein in the immobilization buffer to allow for covalent coupling to the surface.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the test compound in running buffer over the immobilized MDM2 surface.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the surface between injections with a suitable regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka, kd) and the equilibrium dissociation constant (KD).

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the effect of a compound on cell viability and proliferation.[20]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells.[22]

Materials:

-

Cancer cell line (e.g., with wild-type p53)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[22]

-

Test compounds

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.[21]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

MDM2-p53 Signaling Pathway

Caption: The MDM2-p53 autoregulatory feedback loop and the mechanism of MDM2 inhibitors.

Experimental Workflow for HTRF-based Screening

Caption: A generalized workflow for a high-throughput screening campaign using HTRF.

Logical Flow of MDM2 Inhibitor Validation

Caption: The logical progression of experiments to validate a novel MDM2 inhibitor.

Conclusion and Future Perspectives

The development of small-molecule inhibitors of the MDM2-p53 interaction represents a promising targeted therapy approach for a wide range of cancers harboring wild-type p53. The methodologies outlined in this guide provide a robust framework for the discovery and characterization of novel MDM2 inhibitors. Future research in this area will likely focus on developing inhibitors with improved pharmacokinetic properties, overcoming mechanisms of resistance, and exploring combination therapies to enhance their anti-tumor efficacy. The principles and assays described herein will continue to be fundamental tools in advancing these efforts.

References

- 1. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural product MDM2 inhibitors: anticancer activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Product MDM2 Inhibitors: Anticancer Activity and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. revvity.com [revvity.com]

- 13. researchgate.net [researchgate.net]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 18. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

- 19. affiniteinstruments.com [affiniteinstruments.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. broadpharm.com [broadpharm.com]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

The Effect of Mdm2 Inhibition on p53 Ubiquitination: A Technical Guide

Disclaimer: The specific compound "Mdm2-IN-23" was not identified in a comprehensive search of scientific literature. This guide, therefore, focuses on the well-characterized effects of potent, selective small-molecule inhibitors of the Mdm2-p53 interaction on the ubiquitination of the p53 tumor suppressor protein. The principles, data, and methodologies described are representative of this class of inhibitors.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1][2] Its activity is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase, Mouse double minute 2 homolog (Mdm2).[3][4] Mdm2 targets p53 for ubiquitination and subsequent proteasomal degradation, thus maintaining low cellular levels of p53 in unstressed cells.[5][6][7] The Mdm2-p53 interaction represents a key node in cancer biology, and its disruption is a promising therapeutic strategy. Overexpression of Mdm2 is a common mechanism for inactivating p53 in cancers that retain wild-type TP53.[8][9][10]

Small-molecule inhibitors that bind to the p53-binding pocket on Mdm2 prevent this interaction, leading to the stabilization and activation of p53.[8][11] This guide provides an in-depth overview of the molecular effects of these inhibitors on p53 ubiquitination, with a focus on the quantitative data, experimental methodologies, and underlying signaling pathways.

Quantitative Data: Potency of Representative Mdm2 Inhibitors

The efficacy of Mdm2 inhibitors is typically quantified by their binding affinity to Mdm2 and their ability to inhibit the growth of cancer cells with wild-type p53. The following table summarizes key quantitative data for several well-characterized Mdm2 inhibitors.

| Compound | Mdm2 Binding Affinity (IC50/Kd) | Cellular Activity (IC50) in p53-WT cell lines | Reference |

| Nutlin-3 | IC50 = 18 nM | 0.18–2.2 µM | [12][13] |

| RG7112 | IC50 = 18 nM | 0.18–2.2 µM | [13] |

| MI-888 (9) | IC50 = 0.92 nM | 92 nM (HCT-116 p53+/+) | [14] |

| AMG-232 | Kd = 0.045 nM | 9.1 nM (SJSA-1) | [13] |

| Milademetan | - | - | [15] |

Signaling Pathways and Mechanism of Action

The interaction between p53 and Mdm2 forms a negative feedback loop. p53, a transcription factor, can induce the expression of the MDM2 gene.[4][16] The resulting Mdm2 protein then binds to p53, leading to its ubiquitination and degradation, thus controlling its own regulator. Mdm2 can catalyze both mono- and poly-ubiquitination of p53. While polyubiquitination is the primary signal for proteasomal degradation, monoubiquitination can lead to nuclear export of p53.[10][17]

Mdm2 inhibitors are designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that insert into a hydrophobic pocket on the Mdm2 protein. By occupying this pocket, the inhibitors competitively block the binding of p53 to Mdm2. This disruption prevents Mdm2-mediated ubiquitination and subsequent degradation of p53, leading to an accumulation of active p53 in the nucleus. Activated p53 can then induce the transcription of its target genes, resulting in cell cycle arrest or apoptosis in cancer cells.

References

- 1. mesoscale.com [mesoscale.com]

- 2. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mdm2 - Wikipedia [en.wikipedia.org]

- 5. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. mdpi.com [mdpi.com]

- 8. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. MDM2-Driven Ubiquitination Rapidly Removes p53 from Its Cognate Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. p53 Ubiquitination: Mdm2 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the MDM2 Inhibitor Milademetan (DS-3032b)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request for information on "Mdm2-IN-23" did not yield specific results for a compound with that designation. This guide focuses on a well-characterized and clinically evaluated MDM2 inhibitor, Milademetan (DS-3032b) , as a representative example to fulfill the core requirements of the original query.

Introduction

The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] In many cancers where p53 is not mutated, its function is often abrogated by its primary negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2).[2][3] MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[2][4] Overexpression of MDM2 is a common feature in various human cancers, making the disruption of the MDM2-p53 interaction a compelling therapeutic strategy.[2]

Milademetan (also known as DS-3032b or RAIN-32) is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction.[4][5][6] By binding to MDM2, Milademetan prevents its interaction with p53, leading to the stabilization and activation of p53, restoration of its tumor-suppressive functions, and subsequent induction of apoptosis in cancer cells.[2][4]

Chemical Structure and Properties

The chemical structure and key properties of Milademetan are summarized below.

| Property | Value | Reference |

| IUPAC Name | (3'R,4'S,5'R)-N-((3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl)-6''-chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamide | [6] |

| Synonyms | DS-3032b, DS-3032, RAIN-32 | [4][5][6] |

| CAS Number | 1398568-47-2 (free base) | [4] |

| Molecular Formula | C30H34Cl2FN5O4 | [4] |

| Molecular Weight | 618.53 g/mol | [4] |

| Solubility | Soluble in DMSO, not soluble in water. | [6] |

Quantitative Data

The following table summarizes the available quantitative data for Milademetan's biological activity.

| Parameter | Cell Line | Value | Reference |

| IC50 | SK-N-SH (neuroblastoma) | 21.9 nM (72h) | [7] |

| SH-SY5Y (neuroblastoma) | 17.7 nM (72h) | [7] | |

| IMR32 (neuroblastoma) | 52.63 nM (72h) | [7] | |

| IMR5 (neuroblastoma) | 25.7 nM (72h) | [7] | |

| LAN5 (neuroblastoma) | 44.1 nM (72h) | [7] | |

| Binding Affinity (Kd) | MDM2 | -9.9 to -10.0 kcal/mol (predicted binding energy) | [8] |

Mechanism of Action and Signaling Pathway

Milademetan functions by competitively inhibiting the protein-protein interaction between MDM2 and p53.[2][4] In unstressed cells, p53 levels are kept low through a negative feedback loop where p53 transcriptionally activates MDM2, and MDM2, in turn, targets p53 for degradation.[3] In cancer cells with wild-type p53 where MDM2 is overexpressed, this balance is shifted, leading to excessive p53 degradation and uncontrolled cell proliferation.[2]

Milademetan binds to the p53-binding pocket on MDM2, preventing MDM2 from interacting with the transactivation domain of p53.[2][4] This disruption of the MDM2-p53 complex has two major consequences:

-

Stabilization of p53: By preventing MDM2-mediated ubiquitination, Milademetan inhibits the proteasomal degradation of p53, leading to its accumulation in the nucleus.[4]

-

Activation of p53: With the transactivation domain unblocked, p53 can act as a transcription factor, upregulating the expression of its target genes.[4][7]

The activation of p53 by Milademetan leads to the induction of downstream pathways that result in cell cycle arrest (primarily at the G1 phase), senescence, and apoptosis, thereby exerting its anti-tumor effects.[7][9][10]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize MDM2 inhibitors like Milademetan.

MDM2-p53 Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide.

Materials:

-

Recombinant human MDM2 protein (e.g., residues 1-118)

-

Fluorescently labeled p53 peptide (e.g., PMDM6-F)

-

Assay buffer (e.g., PBS, 0.01% Triton X-100)

-

384-well black plates

-

Fluorescence polarization plate reader

Protocol:

-

Prepare a solution of the fluorescently labeled p53 peptide in the assay buffer.

-

Prepare serial dilutions of the test compound (Milademetan) in the assay buffer.

-

In a 384-well plate, add the assay buffer, the test compound dilutions, and the fluorescently labeled p53 peptide.

-

Initiate the binding reaction by adding the recombinant MDM2 protein to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The decrease in fluorescence polarization is proportional to the inhibition of the MDM2-p53 interaction.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., with wild-type p53)

-

Complete cell culture medium

-

96-well clear or opaque plates

-

Test compound (Milademetan)

-

MTT reagent or CellTiter-Glo® reagent

-

Spectrophotometer or luminometer

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Milademetan in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and read the absorbance at 570 nm.

-

For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescence.

-

The decrease in absorbance or luminescence is proportional to the reduction in cell viability.

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot for p53 Pathway Activation

This technique is used to detect changes in the protein levels of p53 and its downstream targets (e.g., p21, MDM2) following treatment with the inhibitor.

Materials:

-

Cancer cell lines

-

Test compound (Milademetan)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat the cells with different concentrations of Milademetan for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-